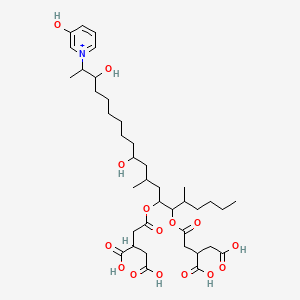
Fumonisin FP3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. Fumonisin FP3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, fumonisin FP3 is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Fumonisin Structure and Biosynthesis
Fumonisins, including FP3, are mycotoxins produced by Fusarium species, with structural complexity and biosynthetic pathways of interest. Ding, Bojja, and Du (2004) studied the protein Fum3p, necessary for the C-5 hydroxylation of fumonisins, a key step in their biosynthesis (Ding, Bojja, & Du, 2004). Additionally, Musser et al. (1996) identified a new series of fumonisins, including FP1-3, which differ in structure from the B series by having a 3-hydroxypyridinium moiety (Musser, Gay, Mazzola, & Plattner, 1996).
Fumonisin Impact on Health and Development
Fumonisins, including FP3, have significant health implications. Marasas et al. (2004) demonstrated their disruption of sphingolipid metabolism and neural tube development, linking them to human neural tube defects (Marasas et al., 2004). Moreover, Tomaszewska et al. (2021) explored the effects of fumonisins on bone and cartilage development in newborns prenatally exposed to these toxins (Tomaszewska et al., 2021).
Fumonisin Toxicity and Detoxification
The research on fumonisin toxicity and its detoxification is also significant. Galvano et al. (2002) highlighted the DNA damage in astrocytes exposed to fumonisin B1, a closely related compound, underlining the genotoxic potential of fumonisins (Galvano et al., 2002). Furthermore, Wang et al. (2023) identified three novel fumonisin detoxification transaminases, offering insights into potential remediation strategies (Wang et al., 2023).
Mechanisms of Fumonisin Biosynthesis
The mechanisms of fumonisin biosynthesis have been a topic of considerable research. For instance, Zaleta-Rivera et al. (2006) provided insights into the role of FUM14 in the esterification of fumonisins during their biosynthesis (Zaleta-Rivera, Xu, Yu, Butchko, Proctor, Hidalgo-Lara, Raza, Dussault, & Du, 2006). Additionally, Butchko, Plattner, and Proctor (2003) described the role of FUM13 in the C-3 carbonyl reduction, a critical step in fumonisin production (Butchko, Plattner, & Proctor, 2003).
Propriétés
Numéro CAS |
182063-60-1 |
|---|---|
Nom du produit |
Fumonisin FP3 |
Formule moléculaire |
C39H62NO15+ |
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |
Clé InChI |
SJFPAYWMTYRRGT-UHFFFAOYSA-O |
SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
SMILES canonique |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |
Synonymes |
fumonisin FP(3) fumonisin FP3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




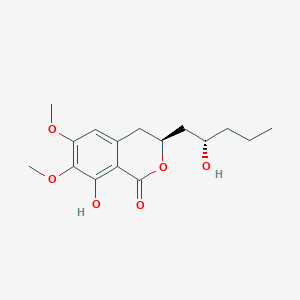

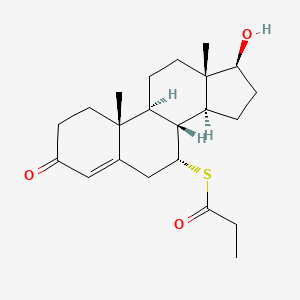
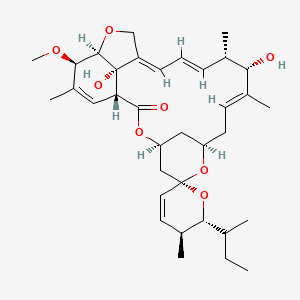



![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)
![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)
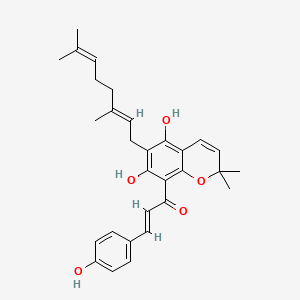
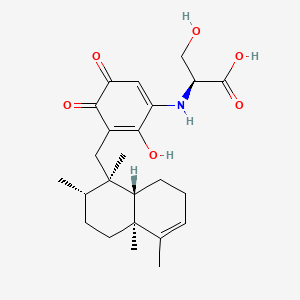
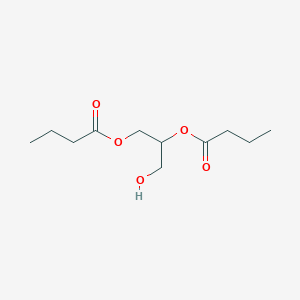
![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)